2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one is a useful research compound. Its molecular formula is C16H11BrO3 and its molecular weight is 331.165. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
These interactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of these reactions can vary widely, depending on the specific targets and cellular context .
Biologische Aktivität
The compound 2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of the synthesis, biological activities, and mechanisms of action associated with this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Reaction of 2-bromo-6-hydroxybenzaldehyde with 4-methylbenzo[b]furan in ethanol, yielding the desired compound with good efficiency.
- Suzuki–Miyaura coupling reaction , which is often employed in industrial settings for large-scale production.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from <0.01 to 73.4 µM across multiple cell lines, indicating potent activity against human cancer cells .
- Mechanism of Action : Molecular docking simulations have revealed that the compound interacts with tubulin, a key protein involved in cell division, suggesting that it may inhibit cancer cell proliferation by disrupting microtubule dynamics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that:
- Electron-withdrawing groups such as bromine are essential for enhancing antimicrobial efficacy .
- Compounds with similar structures have shown significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
Case Studies
-
Antiproliferative Studies :
A study investigated the antiproliferative activity of various benzofuran derivatives, including this compound, and found that it exhibited significantly higher potency compared to standard chemotherapeutic agents like Combretastatin-A4 across several human cancer cell lines . -
Molecular Interactions :
Molecular dynamics simulations provided insights into how the compound binds to α/β tubulin at the colchicine binding site, highlighting its potential as a lead compound for developing new anticancer drugs .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-11(18)8-13-15(9)16(19)14(20-13)7-10-4-2-3-5-12(10)17/h2-8,18H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUGYDLOVNYQDO-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3Br)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3Br)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.